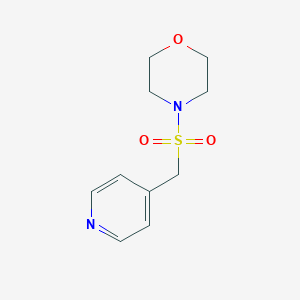

4-(Pyridin-4-ylmethylsulfonyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

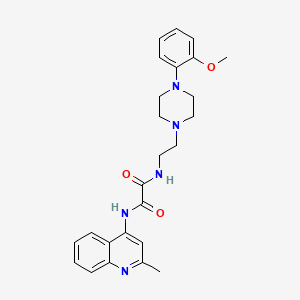

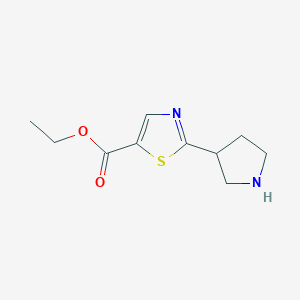

4-(Pyridin-4-ylmethylsulfonyl)morpholine is a compound that features both a morpholine group and a pyridinylmethylsulfonyl moiety. Morpholine is a heterocyclic amine with a ring structure composed of oxygen, nitrogen, and carbon atoms, which is known for its antimicrobial properties. The pyridinyl group is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one methine group (=CH−) replaced by a nitrogen atom. The sulfonyl group is a common functional group in organic chemistry consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon group. The combination of these groups in 4-(Pyridin-4-ylmethylsulfonyl)morpholine suggests potential for biological activity, possibly including antimicrobial effects.

Synthesis Analysis

The synthesis of related sulfonamide compounds, such as 4-morpholino-2-(arylsulfonyl)benzenamines, can be achieved through electrochemical methods. For instance, the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids at a carbon electrode in aqueous solution has been demonstrated. This green, one-pot procedure yields compounds of potential biological significance, indicating that a similar approach might be applicable for synthesizing 4-(Pyridin-4-ylmethylsulfonyl)morpholine derivatives .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(Pyridin-4-ylmethylsulfonyl)morpholine has been studied using density functional theory (DFT) calculations. For example, the molecular geometry, vibrational frequencies, and chemical shift values of 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been calculated and compared with experimental data. Such studies provide insights into the molecular structure and are essential for the future design of materials containing similar cores .

Chemical Reactions Analysis

Compounds with morpholine and sulfonyl groups have been shown to participate in various chemical reactions. For instance, the electrochemically generated p-quinone-diimine from morpholinoaniline can undergo Michael type addition reactions with arenesulfinic acids. This indicates that 4-(Pyridin-4-ylmethylsulfonyl)morpholine may also engage in similar addition reactions, which could be useful in synthesizing biologically active derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(Pyridin-4-ylmethylsulfonyl)morpholine can be inferred from crystallographic and spectroscopic data. For example, crystal structures of compounds with morpholine rings typically show the ring in a chair conformation, which is a stable form for six-membered rings containing heteroatoms. The spectroscopic properties, such as IR and NMR, provide valuable information about the functional groups present and their environment within the molecule .

Aplicaciones Científicas De Investigación

Antimicrobial and Modulating Activity

Compounds with morpholine and sulfonamide groups have been studied for their antimicrobial properties against both standard and multi-resistant strains of bacteria and fungi. For example, 4-(Phenylsulfonyl) morpholine has shown modulating activity, enhancing the effectiveness of antibiotics against resistant strains like Pseudomonas aeruginosa, indicating potential applications in combating antibiotic resistance (Oliveira et al., 2015).

Material Science and Solubilizing Agents

In material science, certain morpholine derivatives have been utilized for solubilizing metal oxides, demonstrating their utility in selective dissolution processes. These capabilities are particularly relevant in the recycling of metals and the preparation of metal-based catalysts (Nockemann et al., 2008).

Photophysical Properties and Fluorophores

Research into morpholine derivatives has also extended to their photophysical properties, with studies focusing on their application as highly emissive fluorophores. These substances exhibit strong fluorescence in both solution and solid state, making them suitable for use in optical materials, sensors, and bioimaging techniques (Hagimori et al., 2019).

Kinase Inhibition for Therapeutic Applications

The structural modification of morpholine derivatives has led to the discovery of potent inhibitors for key biological pathways such as the PI3K-AKT-mTOR pathway, which is crucial in cancer research. By replacing the nitrogen atom in the morpholine ring with non-nitrogen elements, researchers have developed selective dual inhibitors of mTORC1 and mTORC2, highlighting the therapeutic potential of these compounds (Hobbs et al., 2019).

Propiedades

IUPAC Name |

4-(pyridin-4-ylmethylsulfonyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-16(14,12-5-7-15-8-6-12)9-10-1-3-11-4-2-10/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVNAFZNRAOPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-ylmethylsulfonyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)

![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)